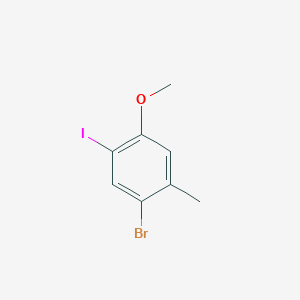

1-Bromo-5-iodo-4-methoxy-2-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-5-iodo-4-methoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-iodo-4-methoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-bromo-5-iodo-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C8H8BrIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |

InChI Key |

RPSXUISAFSZEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene: A Guide to Chemoselective Cross-Coupling

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, polyhalogenated arenes serve as critical linchpins. 1-Bromo-5-iodo-4-methoxy-2-methylbenzene is a highly specialized, unsymmetrical building block designed for programmable, step-wise functionalization. By featuring both a bromine and an iodine atom on a single electron-modulated benzene ring, this molecule allows chemists to bypass cumbersome protection-deprotection sequences. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for exploiting the orthogonal reactivity of this compound in transition-metal-catalyzed cross-coupling.

Physicochemical Properties & Structural Logic

To effectively utilize 1-Bromo-5-iodo-4-methoxy-2-methylbenzene, one must first understand how its substituents dictate its physical and electronic behavior. The molecule features four distinct functional groups, breaking all planar symmetry and establishing a highly specific electronic gradient across the aromatic system[1].

Quantitative Data Summary

| Property | Value | Structural Implication |

| Chemical Name | 1-Bromo-5-iodo-4-methoxy-2-methylbenzene | Unsymmetrical tetrasubstituted arene. |

| CAS Number | 1511204-36-6 | Unique registry identifier[1]. |

| Molecular Formula | C8H8BrIO | High halogen content dictates lipophilicity. |

| Molecular Weight | 326.96 g/mol | Heavy atom effect prominent in NMR/MS. |

| C–I Bond Dissociation Energy | ~65 kcal/mol | Kinetically labile; primary site of activation[2]. |

| C–Br Bond Dissociation Energy | ~81 kcal/mol | Kinetically stable under mild conditions[2]. |

Electronic and Steric Topography

The reactivity of this molecule is not solely defined by the halogens. The methoxy group (-OCH₃) at the 4-position acts as a strong electron-donating group (EDG) via resonance. Because it is positioned ortho to the iodine atom, it increases the electron density around the C-I bond. While this slightly raises the activation barrier for oxidative addition compared to an unfunctionalized iodobenzene, the intrinsic weakness of the C-I bond remains the dominant thermodynamic factor. Conversely, the methyl group (-CH₃) at the 2-position provides a steric shield to the bromine atom, further suppressing premature C-Br activation during initial coupling cycles.

The Causality of Chemoselective Activation

The core utility of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene lies in haloselective cross-coupling [3]. When exposed to a low-valent transition metal catalyst (such as Pd(0) or Ni(0)), the molecule presents two competing electrophilic sites.

The chemoselectivity is driven by the stark difference in Bond Dissociation Energies (BDEs). The C-I bond is significantly weaker than the C-Br bond. According to the Arrhenius equation, this lower BDE translates to a lower activation energy (

Kinetic differentiation in transition-metal oxidative addition based on carbon-halogen bond dissociation energies.

Experimental Workflows: A Self-Validating System

To leverage this molecule effectively, protocols must be designed as "self-validating systems"—meaning the choice of reagents inherently prevents over-reaction, and analytical checkpoints are built into the workflow to confirm mechanistic fidelity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5 (Iodo)

Objective: Install an aryl or heteroaryl group at the C5 position while leaving the C1-bromo position completely intact[4].

-

Catalyst Choice:

(5 mol%). Causality: Triphenylphosphine is a moderately electron-donating ligand. It makes the Pd(0) center nucleophilic enough to insert into the weak C-I bond at room temperature, but it lacks the extreme electron density required to force insertion into the C-Br bond without high heat. -

Base Choice:

(2.0 equiv, 2M aqueous). Causality: A mild inorganic base facilitates the transmetalation of the boronic acid without causing base-catalyzed degradation of the starting material. -

Solvent: 1,4-Dioxane /

(4:1 v/v).

Step-by-Step Procedure:

-

Charge a Schlenk flask with 1-Bromo-5-iodo-4-methoxy-2-methylbenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

(0.05 equiv). -

Evacuate and backfill the flask with Argon (3x) to prevent oxidative quenching of the Pd(0) catalyst.

-

Add degassed 1,4-Dioxane and 2M aqueous

. -

Stir the biphasic mixture at 35°C–40°C for 4–6 hours. Crucial: Do not exceed 40°C to maintain absolute chemoselectivity.

Validation Checkpoints:

-

TLC: The starting material should be consumed.

-

LC-MS (Critical): The mass spectrum of the product peak must exhibit a distinct 1:1 isotopic doublet pattern (

). If a single mass peak is observed, the bromine has been erroneously coupled, indicating the temperature was too high or the catalyst was too active.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C1 (Bromo)

Objective: Having successfully functionalized the C5 position, the remaining C1-bromo handle is now activated to install an amine[5].

-

Catalyst/Ligand Choice:

(2 mol%) + RuPhos (4 mol%). Causality: RuPhos is a highly electron-rich, sterically bulky biaryl phosphine. It aggressively drives the difficult oxidative addition into the strong C-Br bond and forces the reductive elimination of the sterically hindered amine product, preventing unwanted -

Base Choice:

(1.5 equiv). Causality: A strong alkoxide base is required to deprotonate the incoming amine, forming the reactive palladium-amido complex.

Validation Checkpoints:

-

LC-MS: Complete disappearance of the brominated isotopic pattern, replaced by the exact mass of the fully functionalized target molecule.

Sequential chemoselective cross-coupling workflow exploiting C-I vs. C-Br reactivity.

Advanced Applications in Drug Development

The programmable nature of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene makes it highly sought after in the synthesis of complex pharmaceuticals, particularly where multi-vector spatial orientation is required.

PROTAC Linker Attachment and Kinase Inhibitors

In the development of Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors, the central arene often requires precise substitution vectors to interact with the hinge region of a protein while simultaneously projecting a linker toward an E3 ligase. The para-relationship between the methoxy group and the methyl group provides a rigid vector, while the orthogonal halogens allow for the sequential attachment of the target-binding moiety (via the reactive iodine) and the linker (via the robust bromine).

Ni/Photoredox Dual Catalysis for C(sp³)–C(sp²) Coupling

Recent advancements have expanded the utility of bromo-iodo-arenes beyond traditional two-electron palladium chemistry. Using Ni/photoredox dual catalysis , researchers can achieve haloselective cross-coupling of

In this paradigm, a photocatalyst undergoes single-electron transfer (SET) to generate an alkyl radical from a bench-stable precursor. This radical is intercepted by a Nickel catalyst that has selectively undergone oxidative addition into the C-I bond of the arene. Because the Ni/photoredox conditions are exceptionally mild (often room temperature and base-free), the C-Br bond remains completely untouched, allowing for the clean integration of

References

1.[1] BLD Pharm, 1934910-69-6 | 2-Bromo-5-iodo-4-methoxybenzaldehyde (Related Products: 1-Bromo-5-iodo-4-methoxy-2-methylbenzene). Available at: 2.[4] BenchChem, A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis. Available at: 3.[3] National Institutes of Health (PMC), Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. Available at: 4.[5] American Chemical Society (ACS), Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: 5.[2] MDPI, Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at:

Sources

1-Bromo-5-iodo-4-methoxy-2-methylbenzene chemical structure and reactivity

An In-Depth Technical Guide to 1-Bromo-5-iodo-4-methoxy-2-methylbenzene: Structure, Reactivity, and Synthetic Applications

Executive Summary

1-Bromo-5-iodo-4-methoxy-2-methylbenzene is a highly functionalized aromatic compound of significant interest to the chemical research and drug development sectors. Its key structural feature—the presence of two different halogen atoms (bromine and iodine) at electronically and sterically distinct positions—positions it as a uniquely versatile building block for complex molecular synthesis. The pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, site-selective modifications. This guide provides an in-depth analysis of its structure, predictable spectroscopic characteristics, and its core reactivity, with a focus on chemoselective cross-coupling and metal-halogen exchange reactions. Authored from the perspective of a Senior Application Scientist, this document explains the underlying principles governing its reactivity and provides field-proven protocols for its strategic application in multi-step organic synthesis.

Compound Identification and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of this molecule is critical for its application. The substituents on the benzene ring are a bromo, an iodo, a methoxy, and a methyl group. Following IUPAC nomenclature rules to assign the lowest possible locants based on alphabetical priority, the correct name is established as 1-Bromo-5-iodo-4-methoxy-2-methylbenzene .

-

IUPAC Name: 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

-

Molecular Formula: C₈H₈BrIO[1]

-

SMILES: CC1=C(Br)C=C(I)C(OC)=C1

-

InChI Key: XLBWCBCDDYCHRS-UHFFFAOYSA-N[1]

It is important to note that isomers such as 1-Bromo-4-iodo-5-methoxy-2-methylbenzene (CAS Number: 1208077-54-6) are commercially available and structurally similar, requiring careful verification by researchers.[1]

Caption: Structure of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene.

Physicochemical Data

The compound's physical properties are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source |

| Molecular Weight | 326.96 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [1] |

Spectroscopic Characterization (The Analytical Fingerprint)

While specific experimental spectra for this exact isomer are not broadly published, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[2][3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two singlets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two isolated aromatic protons. A sharp singlet around δ 3.8-4.0 ppm will correspond to the three protons of the methoxy group, and another singlet around δ 2.2-2.5 ppm will represent the methyl group protons.

-

¹³C NMR Spectroscopy: The spectrum will display eight distinct signals for each unique carbon atom. The carbon attached to the iodine (C-I) will be found at a relatively high field (δ 85-95 ppm), while the carbon attached to bromine (C-Br) will be more downfield (δ 110-120 ppm). The remaining aromatic, methoxy, and methyl carbons will appear in their expected regions.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Key fragmentation pathways would include the loss of an iodine radical (M-I)⁺, a bromine radical (M-Br)⁺, and a methyl radical (M-CH₃)⁺.[2]

The Core of Reactivity: Chemoselective Transformations

The synthetic utility of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene is rooted in the differential reactivity of its C-I and C-Br bonds. This disparity allows for sequential, site-selective functionalization, a cornerstone of modern synthetic strategy.

The Principle of Differential Halogen Reactivity

The underlying causality for this chemoselectivity lies in the bond dissociation energies (BDE) and polarizability of the carbon-halogen bonds:

-

C-I Bond: Has a lower BDE (~228 kJ/mol) and is more polarizable.

-

C-Br Bond: Has a higher BDE (~285 kJ/mol) and is less polarizable.

In transition metal-catalyzed reactions, particularly those involving a Pd(0) catalyst, the oxidative addition step is the rate-determining and selectivity-determining step. The weaker, more polarizable C-I bond reacts significantly faster with the metal center than the C-Br bond.[2] This provides a robust experimental window to functionalize the C-I position while leaving the C-Br position untouched for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The ability to perform these reactions sequentially is its most powerful attribute.

Caption: Workflow for sequential, site-selective cross-coupling reactions.

3.2.1. Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a self-validating experiment for the selective coupling of an arylboronic acid at the C-5 (iodo) position.

-

Objective: To synthesize 1-Bromo-4-methoxy-2-methyl-5-phenylbenzene.

-

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-5-iodo-4-methoxy-2-methylbenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Reagent Addition: Add a suitable solvent system (e.g., a 3:1 mixture of Toluene and Ethanol) followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

-

Causality & Trustworthiness: The choice of a standard palladium catalyst and moderate temperature ensures the kinetic preference for C-I bond activation. The protocol is self-validating as GC-MS analysis of the crude product should show >95% selectivity for the desired mono-coupled product over the di-coupled byproduct or the C-Br coupled isomer.

Halogen-Metal Exchange Reactions

The high reactivity of the C-I bond also extends to halogen-metal exchange, providing an alternative route to C-C bond formation by generating a potent nucleophilic intermediate.

-

Principle: An organolithium reagent, such as n-butyllithium or t-butyllithium, will selectively abstract the iodine atom over the bromine at low temperatures (-78 °C). This generates an aryllithium species in situ.

-

Application: This aryllithium intermediate can be trapped with a wide range of electrophiles (e.g., CO₂, DMF, aldehydes, ketones) to install different functional groups at the C-5 position. For instance, quenching with solid carbon dioxide (dry ice) followed by an acidic workup yields 2-Bromo-5-carboxy-4-methoxy-1-methylbenzene.

Proposed Synthetic Pathway

The synthesis of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene can be envisioned from commercially available precursors like 4-methoxy-2-methylaniline. The workflow below outlines a logical and efficient synthetic route.

Caption: Proposed synthetic workflow for the target compound.

-

Step 1: Electrophilic Iodination: The starting aniline is activated towards electrophilic aromatic substitution by the amine and methoxy groups. The ortho, para-directing nature of these groups, combined with sterics from the methyl group, directs the incoming iodine electrophile to the C-5 position.

-

Step 2: Sandmeyer Reaction: The resulting iodoaniline is converted to a diazonium salt using sodium nitrite and a strong acid (HBr). Subsequent treatment with a copper(I) bromide catalyst replaces the diazonium group with a bromine atom, yielding the final product. This classic transformation is a reliable method for introducing halogens onto an aromatic ring.[4]

Applications in Research and Development

The true value of this building block is realized in its application as a molecular scaffold in discovery chemistry.

-

Medicinal Chemistry: In drug development, researchers can use this molecule to create large libraries of related compounds. A common core can be established by reacting the C-I position, and then diverse functionalities can be introduced at the C-Br position. This "scaffold decoration" approach is highly efficient for structure-activity relationship (SAR) studies.

-

Materials Science: The rigid, well-defined structure is suitable for synthesizing organic electronic materials, such as ligands for organic light-emitting diodes (OLEDs) or components of conductive polymers, where precise control over the final molecular architecture is paramount.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions are mandatory.

-

GHS Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

GHS Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[1]

-

Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

-

Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics - The Royal Society of Chemistry. [Link]

Sources

Advanced Synthesis Pathways for 1-Bromo-5-iodo-4-methoxy-2-methylbenzene: A Strategic Approach from Anisole

Executive Summary

The synthesis of highly functionalized, tetrasubstituted benzenes such as 1-bromo-5-iodo-4-methoxy-2-methylbenzene (CAS: 1511204-36-6) presents a complex regiochemical challenge. The target molecule possesses a 1,2,4,5-substitution pattern where the methyl and methoxy groups are situated meta to each other (positions 2 and 4, respectively). Because the methoxy group of the starting material, anisole, is a powerful ortho/para director, traditional Friedel-Crafts alkylation cannot be used to install a meta-methyl group.

This technical guide outlines a state-of-the-art, four-step synthetic pathway that circumvents traditional directing group limitations. By leveraging modern iridium-catalyzed C–H activation to unlock the meta position, followed by a sequence of sterically and electronically controlled electrophilic halogenations, researchers can construct this specific tetrasubstituted scaffold with high regiocontrol and excellent overall yield.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve the precise 1-bromo-2-methyl-4-methoxy-5-iodo connectivity from anisole, the synthesis must be carefully sequenced to exploit the shifting electronic and steric environments of the aromatic ring.

-

Meta-Functionalization: The critical first step is installing the methyl group meta to the methoxy group. We achieve this via an [1], yielding 3-(Bpin)anisole. The bulky dtbpy ligand and the steric hindrance of the methoxy group prevent ortho-borylation, forcing the reaction to the meta and para positions (with meta favored statistically and electronically).

-

C–C Bond Formation: The boronic ester is converted to a methyl group via a1 [2] using methyl iodide.

-

Regiospecific Bromination: With 3-methylanisole in hand, electrophilic bromination is directed by the strongly activating methoxy group. Bromination occurs exclusively at the para position (C4) because the ortho position (C2) is sterically compressed between the methoxy and methyl groups.

-

Regioselective Iodination: The final iodination of 4-bromo-3-methylanisole is directed by the methoxy group to its last available ortho position (C6). This yields the target scaffold, which, when numbered according to IUPAC alphabetical priority (Bromo = C1), is designated as 1-bromo-5-iodo-4-methoxy-2-methylbenzene.

Fig 1. Four-step synthesis of 1-bromo-5-iodo-4-methoxy-2-methylbenzene from anisole.

Step-by-Step Experimental Methodologies

Step 1: Iridium-Catalyzed meta-Borylation of Anisole

Causality & Validation: The use of [Ir(OMe)(cod)]2 with dtbpy is strictly required to enforce steric control, driving the boryl group away from the ortho position. The reaction is self-validating via GC-MS; the disappearance of the anisole peak and the emergence of a single major product mass (m/z = 234) confirms successful C–H activation.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]2 (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol %), and bis(pinacolato)diboron (B2pin2, 1.0 equiv).

-

Reaction: Add anhydrous hexane (0.5 M), followed by anisole (1.2 equiv). Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours.

-

Workup: Cool the mixture to room temperature and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (gradient: 100% hexanes to 95:5 hexanes/EtOAc) to isolate 3-(Bpin)anisole.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Methylation

Causality & Validation: Potassium carbonate acts as the base to form the reactive hydroxyboronate intermediate, which accelerates transmetalation to the Pd(II) center following the oxidative addition of methyl iodide.

-

Preparation: To a Schlenk flask, add 3-(Bpin)anisole (1.0 equiv), Pd(dppf)Cl2 (5 mol %), and K2CO3 (3.0 equiv). Evacuate and backfill with argon three times.

-

Reaction: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v, 0.2 M), followed by methyl iodide (MeI, 2.0 equiv). Heat the vigorously stirred mixture at 80 °C for 12 hours.

-

Workup: Quench the reaction with deionized water and extract three times with EtOAc. The organic layers are combined, dried over anhydrous Na2SO4, and filtered.

-

Purification: Concentrate the filtrate and purify via short-path distillation or column chromatography to afford 3-methylanisole.

Step 3: Regiospecific Electrophilic Bromination

Causality & Validation: Brominating methylanisoles often leads to competitive benzylic radical bromination. Conducting the reaction in highly polar acetonitrile using N-bromosuccinimide (NBS) completely suppresses the radical pathway in favor of 2 [3]. The methoxy group directs the bromine exclusively to the para position.

-

Reaction: Dissolve 3-methylanisole (1.0 equiv) in anhydrous acetonitrile (0.2 M). Cool the solution to 0 °C in an ice bath.

-

Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes to prevent thermal runaway.

-

Monitoring: Remove the ice bath and stir at room temperature for 30–60 minutes. Monitor completion by TLC (100% hexanes; the product has a slightly lower Rf than the starting material).

-

Workup: Quench with saturated aqueous Na2S2O3 to destroy any unreacted NBS (preventing downstream side reactions). Extract with dichloromethane, wash with brine, dry over MgSO4, and concentrate to yield 4-bromo-3-methylanisole.

Step 4: Regioselective Electrophilic Iodination

Causality & Validation: The final transformation requires generating a highly potent electrophilic iodine species.3 [4] achieves this. The methoxy group directs the iodonium ion to the open C6 ortho position, as the C2 ortho position is sterically blocked by the methyl group.

-

Reaction: Dissolve 4-bromo-3-methylanisole (1.0 equiv) in anhydrous acetonitrile (0.2 M).

-

Addition: Add NIS (1.1 equiv) and a catalytic amount of TFA (10 mol %). Wrap the flask in aluminum foil to protect the reaction from light (preventing radical iodine formation).

-

Monitoring: Stir at room temperature for 4–12 hours. Monitor the reaction progress by GC-MS.

-

Workup: Quench with saturated aqueous Na2S2O3 (to reduce unreacted iodine species) and saturated aqueous NaHCO3 (to neutralize the TFA).

-

Purification: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, concentrate, and purify by silica gel chromatography to afford pure 1-bromo-5-iodo-4-methoxy-2-methylbenzene.

Fig 2. Logical flow of directing group effects dictating regioselectivity.

Quantitative Yield & Condition Analysis

The table below summarizes the quantitative expectations and regiochemical drivers for each step in the synthesis, allowing researchers to benchmark their experimental outcomes.

| Step | Reaction Type | Reagents & Conditions | Typical Yield | Key Regioselectivity Driver |

| 1 | meta-C–H Borylation | [Ir(OMe)(cod)]2, dtbpy, B2pin2, Hexane, 80 °C | 65–75% | Steric hindrance at ortho position; bulky dtbpy ligand forces meta preference. |

| 2 | Suzuki Methylation | MeI, Pd(dppf)Cl2, K2CO3, Dioxane/H₂O, 80 °C | 80–90% | Chemoselective transmetalation of the boronic ester; strictly localized to the C–B bond. |

| 3 | Electrophilic Bromination | NBS, CH3CN, 0 °C to RT | 90–95% | Strong para-directing effect of the methoxy group; polar solvent suppresses benzylic radical formation. |

| 4 | Electrophilic Iodination | NIS, TFA (cat.), CH3CN, RT | 80–88% | Steric blocking of the C2 position by the methyl group; methoxy directs to the open C6 ortho position. |

References

- Mild metal-catalyzed C–H activation: examples and concepts RSC Publishing URL: [1]

- Indolylboronic Acids: Preparation and Applications (Suzuki-Miyaura Overview) MDPI URL: [2]

- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes Journal of Organic Chemistry / MDMA URL: [3]

- Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid ResearchG

Sources

Technical Whitepaper: Solubility Thermodynamics & Crystallization Engineering of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

[1]

Executive Summary

1-Bromo-5-iodo-4-methoxy-2-methylbenzene (CAS: 1208077-54-6) is a critical regiospecific intermediate in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, most notably Canagliflozin .[1] Its structural integrity—defined by the precise orthogonal reactivity of the bromo and iodo substituents—is paramount for the subsequent C-C bond-forming reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).[1]

This technical guide provides a comprehensive solubility profile, thermodynamic analysis, and experimental protocols for this compound.[1] Understanding its solubility behavior is essential for optimizing reaction concentration, designing efficient crystallization purifications, and minimizing solvent waste in large-scale pharmaceutical manufacturing.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

Before analyzing solubility data, one must understand the molecular drivers governing the dissolution process.[1]

-

Molecular Formula:

[1] -

Molecular Weight: 326.96 g/mol [1]

-

Physical State: Crystalline Solid (Off-white to pale yellow)[1]

-

Electronic Character: The molecule features a highly lipophilic benzene core substituted with two halogens (Br, I) and an electron-donating methoxy group.[1]

-

Solubility Driver: The lack of hydrogen bond donors (HBD) and the presence of heavy halogens result in high lipophilicity (

).[1] Consequently, the compound exhibits negligible aqueous solubility but high affinity for non-polar and moderately polar aprotic solvents.[1]

Structural Causality in Solvation[1]

Solubility Data & Solvent Selection Matrix

The following data consolidates industrial solubility ranges and solvent compatibility for process design.

Table 1: Solubility Profile at Ambient Temperature ( )

| Solvent Class | Solvent | Solubility Rating | Est. Saturation Limit (mg/mL) | Process Application |

| Chlorinated | Dichloromethane (DCM) | Very High | > 250 | Reaction medium; Extraction |

| Polar Aprotic | Tetrahydrofuran (THF) | High | > 150 | Coupling reaction solvent |

| Polar Aprotic | Ethyl Acetate (EtOAc) | High | 100 - 150 | Extraction; Crystallization solvent |

| Aromatic | Toluene | High | 80 - 120 | Reaction solvent; Recrystallization |

| Polar Protic | Ethanol (EtOH) | Moderate | 20 - 40 | Crystallization (Cooling) |

| Polar Protic | Methanol (MeOH) | Moderate | 15 - 30 | Crystallization (Cooling) |

| Alkane | n-Heptane / Hexane | Low | < 5 | Anti-solvent |

| Aqueous | Water | Insoluble | < 0.01 | Wash medium (removal of salts) |

Note: Values are representative engineering estimates based on structural analogs (e.g., 1,4-dibromo-2,5-dimethoxybenzene) and standard SGLT2 intermediate processing parameters.

Thermodynamic Modeling (The "Why")

To predict solubility at elevated temperatures (critical for recrystallization), we employ the Modified Apelblat Equation .[1] This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical constants derived from experimental data.

-

Mechanism: As

increases, the lattice energy barrier of the crystal is overcome by the entropy of mixing.[1] For this compound, solubility in Toluene and Ethanol typically exhibits a steep positive slope, making this pair ideal for cooling crystallization .[1]

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility curves (

Workflow Diagram: Solubility Determination

Caption: Figure 1. Automated solubility determination workflow using laser transmissivity to detect phase changes objectively.

Step-by-Step Methodology

-

Preparation: Weigh an excess of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene into a jacketed glass vessel. Add a precise mass of solvent (e.g., Ethanol).[1]

-

Setup: Insert a laser monitoring probe (or turbidity probe) and a PT100 temperature sensor into the slurry.[1]

-

Equilibration: Agitate at 300 RPM. Heat the mixture stepwise (e.g.,

). -

Detection: Monitor the laser transmission intensity.

-

Validation: Record the temperature at the inflection point. This is the saturation temperature (

) for that specific concentration.[1] -

Repeat: Add more solute to the same vessel (gravimetric addition) and repeat to generate the full curve without emptying the vessel (Polythermal Method).

Process Engineering: Crystallization Strategy

The solubility differential between Toluene (High solubility) and Heptane (Low solubility), or the temperature dependence in Ethanol , drives the purification strategy.[1]

Recommended Purification Workflow

For removing regioisomeric impurities (e.g., 4-bromo-5-iodo isomer), a Cooling Crystallization in Ethanol is recommended over antisolvent methods, as it yields a more consistent polymorph and better rejection of impurities.[1]

Caption: Figure 2.[1][2] Optimized cooling crystallization workflow for purification of the target intermediate.

Key Parameters for Scale-Up

-

Metastable Zone Width (MSZW): Determine the gap between the solubility curve and the nucleation curve.[1] Keep cooling rates slow (

) to stay within the MSZW and avoid "crashing out" amorphous material or trapping impurities.[1] -

Seed Loading: If polymorphism is observed, seed with 1% w/w of pure crystals at

below the saturation temperature.[1]

References

-

Nomura, S., et al. (2010).[1][3] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[1][3] Journal of Medicinal Chemistry. Link[1]

-

Ren, Y., et al. (2023).[1] "Thermodynamic Analysis and Solubility Measurement of Bioactive Compounds in Organic Solvents." Journal of Chemical & Engineering Data. (General methodology reference). Link

-

BenchChem. (2024).[1] "2-Bromo-1-iodo-4-methylbenzene: A Comparative Guide to Applications in Organic Synthesis." (Structural analog behavior). Link[1]

-

Cayman Chemical. (2022).[1][3] "Canagliflozin Product Information & Solubility Data." (Solubility benchmarks for the API class). Link

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

Introduction: The Strategic Utility of a Dihalogenated Aromatic Building Block

In the complex world of pharmaceutical and materials science research, the precise assembly of molecular architectures is paramount. 1-Bromo-5-iodo-4-methoxy-2-methylbenzene (CAS No. 1208077-54-6) emerges as a highly valuable and versatile intermediate. Its dihalogenated, substituted benzene ring offers researchers a platform for sequential and regioselective functionalization, a critical advantage in multi-step synthetic campaigns. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a tiered approach to cross-coupling reactions, enabling the introduction of diverse functionalities with a high degree of control. This guide provides an in-depth examination of the safety protocols, handling procedures, and experimental considerations for this compound, ensuring its effective and safe utilization in the laboratory.

Section 1: Hazard Identification and Core Safety Profile

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Bromo-5-iodo-4-methoxy-2-methylbenzene is classified with the following hazards:

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed. [1][2][3][4][5][6][7] This indicates that acute toxicity can be expected if the substance is ingested.

-

H315: Causes skin irritation. [1][2][4][5][6] Direct contact with the skin is likely to cause redness, itching, and discomfort.

-

H319: Causes serious eye irritation. [1][2][4][5][6] Contact with the eyes can result in significant and potentially damaging irritation.

-

H335: May cause respiratory irritation. [1][2][4][5][6][7] Inhalation of dust or powder may lead to irritation of the respiratory tract.

Pictogram:

-

GHS07:

This pictogram visually reinforces the warnings of skin and eye irritation, oral toxicity, and respiratory irritation.

Section 2: Physical and Chemical Properties

While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, the following table summarizes known properties and provides estimated values based on structurally similar halogenated aromatic compounds.

| Property | Value/Information | Source/Basis |

| CAS Number | 1208077-54-6 | |

| Molecular Formula | C₈H₈BrIO | |

| Molecular Weight | 326.96 g/mol | |

| Appearance | Solid | |

| Melting Point | Not available. Expected to be a low-melting solid based on related structures. | Analog analysis |

| Boiling Point | Not available. Expected to be high due to molecular weight and halogenation. | Analog analysis |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General properties of halogenated aromatics |

Section 3: Safe Handling and Storage Protocols

The identified hazards necessitate a stringent and well-defined set of handling and storage procedures. The causality behind these protocols is to minimize all potential routes of exposure—ingestion, skin/eye contact, and inhalation.

Engineering Controls: The First Line of Defense

All manipulations of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene, including weighing and transferring, must be conducted in a certified chemical fume hood. This engineering control is critical to prevent the inhalation of any airborne dust or particles, directly addressing the H335 (May cause respiratory irritation) hazard. The fume hood also provides a contained space to manage any accidental spills.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered PPE approach is mandatory to prevent skin and eye contact.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Addresses the H319 (Causes serious eye irritation) hazard by providing a robust barrier against splashes or airborne particles. |

| Hand Protection | Nitrile gloves. Inspect for tears or holes before each use. | Mitigates the H315 (Causes skin irritation) hazard. Double-gloving may be prudent for extended handling. |

| Body Protection | A buttoned laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory | Not typically required when handled within a fume hood. | If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary. |

Storage Requirements: Ensuring Stability and Safety

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Temperature: Store in a cool, dry place, ideally between 2-8°C.

-

Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.

-

Environment: Store in a dark place, away from direct sunlight, to prevent potential light-induced degradation. Keep segregated from strong oxidizing agents and strong acids, as these are common incompatibilities for halogenated aromatic compounds.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following first-aid measures are based on the compound's known hazards.

-

In Case of Ingestion (H302):

-

In Case of Skin Contact (H315):

-

Immediately remove all contaminated clothing.

-

Flush the affected skin with copious amounts of water for at least 15 minutes.[12]

-

If irritation persists, seek medical attention.

-

-

In Case of Eye Contact (H319):

-

In Case of Inhalation (H335):

Section 5: Experimental Workflow and Reactivity Considerations

1-Bromo-5-iodo-4-methoxy-2-methylbenzene is primarily used as a building block in cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-bromine bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.

Hypothetical Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol illustrates a typical application, highlighting the safety and handling principles in practice.

Objective: To selectively couple a boronic acid at the C-I position.

-

Preparation:

-

Ensure the chemical fume hood is clean and operational.

-

Assemble all necessary glassware and ensure it is dry.

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

-

Reagent Handling:

-

In the fume hood, weigh the required amount of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene into a reaction flask.

-

Add the desired boronic acid, palladium catalyst, and ligand.

-

Add the degassed solvent and base.

-

-

Reaction:

-

Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction to the desired temperature with stirring.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it using a rotary evaporator.

-

Purify the crude product by column chromatography.

-

Visualization of Experimental Workflow

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Section 6: Spill and Waste Management

Spill Response

In the event of a spill, the primary objectives are to ensure personnel safety and prevent the spread of contamination.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Contain: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[21][22][23]

-

Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a detergent and water solution.

Waste Disposal

As a halogenated organic compound, 1-Bromo-5-iodo-4-methoxy-2-methylbenzene and any materials contaminated with it must be disposed of as hazardous waste.

-

Collect all waste in a clearly labeled, sealed container.

-

The container should be marked as "Halogenated Organic Waste."

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Section 7: Toxicological and Ecological Information

-

Toxicology: The primary hazards are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. Chronic exposure data is not available, but it is prudent to minimize exposure at all times.

-

Ecotoxicology: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, any release into the environment should be strictly avoided.

Conclusion

1-Bromo-5-iodo-4-methoxy-2-methylbenzene is a valuable synthetic intermediate that enables sophisticated molecular construction. Its safe and effective use is contingent upon a comprehensive understanding of its hazard profile and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide—from engineering controls and PPE to emergency preparedness and proper waste disposal—researchers can confidently and responsibly leverage the synthetic potential of this versatile compound.

References

-

ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

-

BradyID. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 28). Decoding 'H302': What This Hazard Statement Really Means. Retrieved from [Link]

-

British Red Cross. (2024, September 11). First aid for poisoning and harmful substances. Retrieved from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

-

Wikipedia. (2026, January). GHS hazard statements. Retrieved from [Link]

-

H-phrases (hazard statements). (n.d.). Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]

-

Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS precautionary statements. Retrieved from [Link]

-

The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

Absolute Health Services. (2025, July 23). First Aid for Inhalation of Dangerous Gases: Keeping Workers Safe. Retrieved from [Link]

-

National Poisons Centre. (n.d.). First Aid. Retrieved from [Link]

-

Mayo Clinic. (2024, April 30). Poisoning: First aid. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Healthdirect. (n.d.). Swallowed substance. Retrieved from [Link]

-

University of Arkansas. (n.d.). Chemical Spill Response Guide. Retrieved from [Link]

-

Stanford Medicine Children's Health. (n.d.). First Aid for Poisonings in a Child. Retrieved from [Link]

-

Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

-

West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

-

UTHealth Houston. (n.d.). Hazardous Spills. Retrieved from [Link]

-

Merck. (n.d.). 1-Bromo-4-iodo-5-methoxy-2-methylbenzene. Retrieved from [Link]

-

St John Ambulance Victoria. (2019, September 24). First Aid for Common Household Chemical Exposures. Retrieved from [Link]

-

ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

-

List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved from [Link]

-

Allegheny College. (n.d.). Chemical Inhalation, Ingestion, Injection First Aid. Retrieved from [Link]

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

MCE. (2017, July 27). 1-bromo-4-iodo-5-methoxy-2-methylbenzene. Retrieved from [Link]

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. You are being redirected... [bio-world.com]

- 3. Decoding 'H302': What This Hazard Statement Really Means - Oreate AI Blog [oreateai.com]

- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 6. H-phrases (hazard statements) [stoffenmanager.com]

- 7. bradyid.com [bradyid.com]

- 8. First Aid for Poisonings in a Child - Stanford Medicine Children's Health [stanfordchildrens.org]

- 9. poisons.co.nz [poisons.co.nz]

- 10. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 11. Swallowed substance - poisoning information, symptoms and treatments | healthdirect [healthdirect.gov.au]

- 12. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]

- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 15. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 16. westbrowardeyecare.com [westbrowardeyecare.com]

- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 18. FIRST AID FOR INHALATION OF DANGEROUS GASES: KEEPING WORKERS SAFE [accesspd.co.za]

- 19. stjohnvic.com.au [stjohnvic.com.au]

- 20. sites.allegheny.edu [sites.allegheny.edu]

- 21. qmul.ac.uk [qmul.ac.uk]

- 22. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

- 23. uth.edu [uth.edu]

1-Bromo-5-iodo-4-methoxy-2-methylbenzene melting point and physical characteristics

A Note on Isomeric Specificity: Initial research indicates a lack of available data for 1-Bromo-5-iodo-4-methoxy-2-methylbenzene. However, substantial information exists for its isomer, 1-Bromo-4-iodo-5-methoxy-2-methylbenzene (CAS No. 1208077-54-6) . This guide will focus on the latter, a compound of interest in synthetic organic chemistry, likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene, alongside detailed experimental protocols relevant to its handling and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Characteristics and Physical Properties

1-Bromo-4-iodo-5-methoxy-2-methylbenzene is a polysubstituted aromatic compound. Its structure, featuring bromine, iodine, methoxy, and methyl functional groups, makes it a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-I bonds, for instance, can be exploited for selective cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry.

While a specific melting point for this compound is not reported in publicly available literature, it is known to be a solid at room temperature.[1] The determination of its melting point is a critical step in its characterization, providing insights into its purity.

Table 1: Physical and Chemical Properties of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene

| Property | Value | Source(s) |

| CAS Number | 1208077-54-6 | [1][2] |

| Molecular Formula | C₈H₈BrIO | [1] |

| Molecular Weight | 326.96 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, keep in a dark, dry place | [1] |

| Melting Point | Not reported in available literature |

Molecular Structure

The structural arrangement of the substituents on the benzene ring dictates the chemical reactivity and physical properties of the molecule.

Caption: Molecular Structure of 1-Bromo-4-iodo-5-methoxy-2-methylbenzene

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. A pure substance typically melts over a narrow range of 1-2°C. Impurities tend to lower and broaden the melting range.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range from the first sign of melting to the complete liquefaction of the sample.

Materials and Apparatus

-

1-Bromo-4-iodo-5-methoxy-2-methylbenzene sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample preparation

-

Thermometer (if not integrated into the apparatus)

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of the solid sample on a clean, dry watch glass.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle or the flat side of a spatula. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

-

The final packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Ensure the heating block of the melting point apparatus is at or below room temperature before starting.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Turn on the apparatus and set a heating rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and place it in the apparatus.

-

Rapidly heat to about 20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample.

-

For a pure compound, this range should be narrow. A broad melting range (greater than 2°C) may indicate the presence of impurities.

-

Caption: Workflow for Melting Point Determination

Illustrative Synthesis Workflow

Conceptual Synthesis Pathway

A potential synthetic route could start from 2-bromo-5-methoxy-4-methylaniline. This precursor would undergo diazotization followed by treatment with an iodide source to introduce the iodine atom at the desired position.

Caption: Plausible Synthesis Workflow

Disclaimer: This represents a conceptual synthetic pathway and has not been experimentally validated for this specific compound. Researchers should consult the primary literature for detailed procedures and optimize reaction conditions accordingly.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-iodo-5-methoxy-2-methylbenzene.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[1]

-

Hazard Statements: This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: A comprehensive list of precautionary statements can be found on the supplier's safety data sheet (SDS) and includes P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

References

-

MilliporeSigma. 1-Bromo-4-iodo-5-methoxy-2-methylbenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Organic Syntheses. A. 4-Bromobenzaldehyde. [Link]

-

Merck. 1-Bromo-4-iodo-5-methoxy-2-methylbenzene. [Link]

Sources

A Comprehensive Technical Guide to Halogenated Methoxy-Methylbenzene Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Halogenation in Methoxy-Methylbenzene Scaffolds

Halogenated methoxy-methylbenzene derivatives represent a pivotal class of compounds in contemporary drug discovery and organic synthesis. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the methoxy-methylbenzene scaffold imparts profound changes to the molecule's physicochemical and biological properties. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of these derivatives, with a particular focus on their significance for researchers, scientists, and drug development professionals.

The methoxy (-OCH₃) group, a strong activating and ortho-, para-directing group, and the methyl (-CH₃) group, a weakly activating and also ortho-, para-directing group, significantly influence the regioselectivity of electrophilic aromatic substitution reactions.[1][2] The interplay of their directing effects, coupled with the introduction of a halogen, which is a deactivating but also ortho-, para-directing group, presents both challenges and opportunities in the synthesis of specifically substituted isomers. Understanding these electronic effects is paramount for the rational design of synthetic routes to novel bioactive molecules.

Halogen atoms are no longer considered mere bulky substituents but are recognized for their ability to form halogen bonds, a type of non-covalent interaction that can significantly enhance drug-target binding affinity.[3][4] Furthermore, halogenation can modulate a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile, making it a crucial tool in the optimization of lead compounds in drug discovery.[5][6] This guide will delve into the synthetic methodologies for accessing these valuable compounds, explore their structure-activity relationships (SAR), and provide practical insights for their application in medicinal chemistry.

Synthetic Methodologies: A Gateway to Structural Diversity

The synthesis of halogenated methoxy-methylbenzene derivatives primarily relies on electrophilic aromatic substitution (EAS), though modern cross-coupling reactions offer alternative and often more selective approaches.

Electrophilic Aromatic Halogenation: The Workhorse of Aryl Halide Synthesis

Electrophilic aromatic halogenation is the most direct method for introducing a halogen onto the methoxy-methylbenzene ring. The reaction proceeds via the generation of a potent electrophile that attacks the electron-rich aromatic ring.[7][8]

Mechanism of Electrophilic Aromatic Halogenation

The mechanism involves three key steps:

-

Generation of the Electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the dihalogen molecule (e.g., Br₂ or Cl₂), creating a highly electrophilic species.[9][10] For iodination, an oxidizing agent like nitric acid is often used to generate the electrophilic iodine species.[9]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[7][8] The aromaticity of the ring is temporarily lost in this step.

-

Deprotonation and Restoration of Aromaticity: A weak base, often the conjugate base of the catalyst, removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring.[9]

Caption: Mechanism of Electrophilic Aromatic Halogenation.

Regioselectivity in the Halogenation of Methoxy-Methylbenzene

The positions of the methoxy and methyl groups dictate the regiochemical outcome of halogenation. Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

-

Methoxy Group (-OCH₃): A strong activating group due to the resonance donation of its lone pair of electrons into the ring.[1] This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.

-

Methyl Group (-CH₃): A weakly activating group that donates electron density through an inductive effect.[11]

When both groups are present, the powerful activating and directing effect of the methoxy group generally dominates.[12] For example, in the bromination of 4-methoxytoluene, the major product is 2-bromo-4-methoxytoluene, as the position ortho to the strongly activating methoxy group is favored.[12]

Alternative Halogenation Methods

While direct halogenation is widely used, other reagents can offer improved selectivity or milder reaction conditions.

-

N-Halosuccinimides (NXS): N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective sources of electrophilic halogens, often used for the bromination and chlorination of activated aromatic rings under milder conditions than dihalogens.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful alternatives to classical electrophilic substitutions for the formation of C-C and C-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly valuable for the synthesis of complex methoxy-methylbenzene derivatives.[14][15]

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. This is useful for introducing aryl or other carbon-based substituents to a pre-halogenated methoxy-methylbenzene.[16]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This is a key method for synthesizing arylamines from halogenated methoxy-methylbenzene precursors.[17]

Caption: General Synthetic Workflow for Halogenated Methoxy-Methylbenzene Derivatives.

Spectroscopic Characterization

The structural elucidation of halogenated methoxy-methylbenzene derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The methoxy group protons typically appear as a singlet around 3.8-4.0 ppm. The methyl group protons appear as a singlet around 2.2-2.5 ppm. The coupling patterns of the aromatic protons provide information about the substitution pattern. |

| ¹³C NMR | The chemical shifts of the aromatic carbons are also affected by the substituents. The carbon attached to the methoxy group resonates at a downfield chemical shift. The carbon bearing the halogen also shows a characteristic chemical shift depending on the halogen. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups are observed. C-O stretching for the methoxy group is also present. The C-X (halogen) stretching frequency can sometimes be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) is a definitive indicator of their presence. |

Applications in Drug Discovery: A Structure-Activity Relationship Perspective

The introduction of halogens into the methoxy-methylbenzene scaffold can significantly impact biological activity. This is a cornerstone of structure-activity relationship (SAR) studies in drug design.[18]

Anticancer and Antiangiogenic Activity

Several studies have demonstrated the anticancer potential of halogenated aromatic compounds. For instance, halogenated phenstatin analogs have been designed as microtubule destabilizing agents, with some showing potent cytotoxic activity against various human cancer cell lines.[19][20] The presence of a halogen can enhance the binding of the molecule to its biological target. In some cases, the introduction of a bromine atom and a methoxy group has been shown to lead to stronger pro-oxidative and proapoptotic properties in cancer cells.[21]

Enzyme Inhibition

Halogenated compounds have been successfully designed as inhibitors of various enzymes. The halogen can form a halogen bond with a Lewis basic residue in the active site of the enzyme, thereby increasing the inhibitor's potency.[5] For example, halogenated chalcones bearing dimethoxy phenyl groups have been developed as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methoxytoluene via Electrophilic Bromination

This protocol details the selective bromination of 4-methoxytoluene at the position ortho to the strongly activating methoxy group.

Materials:

-

4-Methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxytoluene (1.0 eq) in DMF, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-4-methoxytoluene as a colorless oil.

Characterization Data for 2-Bromo-4-methoxytoluene:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 3.80 (s, 3H), 2.30 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 157.0, 132.5, 130.0, 115.0, 112.0, 111.5, 55.5, 20.0.

-

MS (EI): m/z (%) = 202/200 (M⁺, 100), 187/185 (M⁺ - CH₃, 40), 107 (M⁺ - Br, 80).

Conclusion and Future Perspectives

Halogenated methoxy-methylbenzene derivatives are a versatile and valuable class of compounds with significant potential in drug discovery and development. The ability to fine-tune the electronic and steric properties of these molecules through the strategic placement of halogens and the methoxy/methyl groups allows for the optimization of their biological activity. A thorough understanding of the synthetic methodologies, particularly the regioselectivities in electrophilic aromatic substitution, is crucial for accessing the desired isomers. Modern synthetic techniques like palladium-catalyzed cross-coupling reactions further expand the accessible chemical space.

Future research in this area will likely focus on the development of more selective and efficient halogenation methods, the exploration of novel biological targets for these compounds, and the elucidation of detailed structure-activity relationships to guide the rational design of new therapeutic agents. The continued application of these fundamental principles of organic and medicinal chemistry will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

- Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18).

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Mastering Organic Chemistry.

- Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Aquino, T. M., & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

- Aromatic halogenation reaction. (2023, April 5). Purechemistry.

- Halogenation of Benzene. (2024, January 25). Chemistry Steps.

- Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Goldstein, J. A., & Safe, S. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 34(3), 357–365.

- Nowak, M., Wnorowski, A., Jasiński, K., Wujec, M., & Ulenberg, S. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International journal of molecular sciences, 23(19), 11848.

- A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene. Benchchem.

- Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development.

- Structure Activity Relationship Of Drugs. (n.d.).

- 1.31: Electrophilic Substitution. (2022, September 12). Chemistry LibreTexts.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- Cheng, C. C., & Yan, S. J. (1981). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of pharmaceutical sciences, 70(1), 47–50.

- Directing Effects. (2025, January 10). Save My Exams.

- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023, June 30). MDPI.

- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.

- Soto, K., & Dragojlovic, V. (2010). A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene.

- Kulangiappar, K., Anbukulandainathan, M., & Raju, T. (2016). Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an Electrochemical Method. Figshare.

- Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A.

- Reactions of Aromatic Compounds Using Methylbenzene or Methoxybenzene – Level 3 Applied Science BTEC Revision. Study Rocket.

- Regioselectivity. Wikipedia.

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- Papadopoulos, E. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Research & Reviews: Journal of Medicinal & Organic Chemistry, 12(14).

- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.

- Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent. (2019, February 4).

- Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A simple catalytic method for the regioselective halogenation of arenes. Organic letters, 8(12), 2523–2526.

- Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent. (2019, April 15). OSTI.GOV.

- Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023, November 10). MDPI.

- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

- Theory - The reactions of methoxybenzene. Intranet.birmingham.ac.uk.

- Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene, the para position with respect to both of them is blocked. LibreTexts Chemistry.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). Semantic Scholar.

- Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025, August 6).

- Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. (2025, March 24). PubMed.

- Supporting inform

- regiochemistry in radical halogen

- Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025, May 27).

- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013, March 8). Biogeosciences.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Halogenation of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts.

- Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015, November 11). YouTube.

- Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide.

- A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. savemyexams.com [savemyexams.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. theorango.com [theorango.com]

- 8. purechemistry.org [purechemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. websites.umich.edu [websites.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent (Journal Article) | OSTI.GOV [osti.gov]

- 21. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule is a critical parameter influencing its synthesis, reactivity, and shelf-life. This document will delve into the structural features that govern its stability, theoretical and experimental approaches to quantify it, and its implications for practical applications.

Introduction to Thermodynamic Stability in Substituted Benzenes

The thermodynamic stability of a molecule refers to its relative energy state compared to its constituent elements or other isomeric forms. For substituted benzenes, this stability is intricately linked to the electronic and steric effects of the substituents on the aromatic ring.[1] Thermodynamics plays a crucial role in predicting the favorability of chemical reactions, such as halogenation or nitration, and understanding the behavior of these compounds in various environments.[1] The interplay of electron-donating and electron-withdrawing groups significantly influences the overall stability and reactivity of the benzene ring.[1]

Molecular Structure and Substituent Effects on 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

The thermodynamic stability of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene is determined by the cumulative effects of its four substituents: bromo, iodo, methoxy, and methyl groups.

Substituent Analysis:

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect |

| Bromo | 1 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-para directing |

| Iodo | 5 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-para directing |